molecular formula C12H17BrClNO2 B2923047 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride CAS No. 302962-86-3

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride

Cat. No.: B2923047
CAS No.: 302962-86-3
M. Wt: 322.63
InChI Key: OBFKZJMZVGOGPH-UHFFFAOYSA-N
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Description

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride (CAS 302962-86-3) is a high-purity chemical building block primarily utilized in pharmaceutical research and development, particularly in the design and synthesis of novel therapeutic agents. The compound features a morpholine ring linked to a 4-bromophenoxy group via an ethyl chain, presented in its stable hydrochloride salt form with the molecular formula C12H17BrClNO2 and a molecular weight of 322.63 . This structural motif is strategically valuable in medicinal chemistry, as morpholine derivatives are extensively investigated for their diverse biological activities. Research indicates that structurally similar bromophenyl-morpholine compounds demonstrate significant potential as anti-inflammatory agents by modulating the cyclooxygenase (COX) pathway, with some analogues exhibiting potent inhibition of carrageenan-induced paw edema in preclinical models . The bromine atom serves as a versatile handle for further structural diversification through cross-coupling reactions, enabling rapid generation of compound libraries for structure-activity relationship studies. This compound is provided as a solid and should be stored in a cool, dry, well-ventilated area in tightly sealed containers to maintain stability . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and implement appropriate personal protective equipment during all laboratory procedures.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFKZJMZVGOGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 2-chloroethylmorpholine.

    Etherification: 4-bromophenol is reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form 4-(2-(4-Bromophenoxy)ethyl)morpholine.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as recrystallization and filtration to ensure high purity of the final product.

    Quality Control: Implementing stringent quality control measures to maintain consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

The major products formed from these reactions include:

    Substituted Derivatives: Various functional groups can replace the bromine atom, leading to a wide range of substituted derivatives.

    Oxidized and Reduced Forms: Depending on the reaction conditions, the compound can be converted into its oxidized or reduced forms.

Scientific Research Applications

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituent Biological Activity Application
4-(2-(4-Bromophenoxy)ethyl)morpholine HCl C₁₂H₁₆BrNO₂·HCl 4-Bromophenoxyethyl Antimicrobial (potential) Research chemical
S1RA Hydrochloride C₂₁H₂₂ClN₃O₂ Naphthalenyl pyrazole Sigma-1 receptor antagonism Neurological disorders
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines Varies (e.g., C₉H₁₃N₃OS) Thiopyrimidine Antimicrobial Antibacterial/antifungal agents
Tetraoxane antimalarials (e.g., 2.8a) C₂₄H₃₄BrNO₅ Adamantane-tetraoxane Antimalarial Malaria therapy

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., naphthalenyl in S1RA) enhance receptor binding but reduce solubility.
  • Electron-Withdrawing Groups : The bromine atom in the target compound may improve antimicrobial potency by increasing electrophilicity .
  • Morpholine Core : Enhances water solubility and bioavailability across all analogs .

Biological Activity

4-(2-(4-Bromophenoxy)ethyl)morpholine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BrNO2·HCl
  • Molecular Weight : 303.63 g/mol

The compound features a morpholine ring substituted with a bromophenoxyethyl group, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives containing the morpholine structure. For instance, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against various strains:

Microorganism MIC (µg/mL) Activity
Escherichia coli0.0195Antibacterial
Bacillus mycoides0.0048Antibacterial
Candida albicans0.039Antifungal

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the bromophenyl group enhances its reactivity and binding affinity, which could lead to inhibition of key metabolic pathways in microorganisms .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated various morpholine derivatives and found that those with electron-withdrawing groups like bromine exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The substitution patterns on the phenyl ring played a crucial role in determining the efficacy of these compounds .
  • Antifungal Activity : Another investigation focused on the antifungal effects of morpholine derivatives, revealing that certain substitutions significantly increased their activity against fungal strains, including Candida species. The study indicated that compounds with halogen substitutions showed improved potency compared to their non-substituted counterparts .
  • Synthesis and Optimization : Research into the synthetic pathways for producing this compound has revealed efficient methods involving alkylation reactions and subsequent purification techniques such as recrystallization or chromatography to ensure high yield and purity.

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